4-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorine atom, a sulfonamide group, and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multistep reactions. The key steps include the formation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the fluorine atom and the sulfonamide group. Common synthetic methodologies include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have comparable chemical properties.
Imidazo[1,2-a]pyrimidines: These compounds also feature the imidazo[1,2-a]pyrimidine moiety and are used in similar applications.
Uniqueness
4-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom and the sulfonamide group, which confer distinct chemical and biological properties. These features can enhance the compound’s stability, reactivity, and potential therapeutic efficacy .
Properties
Molecular Formula |
C19H15FN4O2S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15FN4O2S/c1-13-10-11-24-12-18(22-19(24)21-13)14-2-6-16(7-3-14)23-27(25,26)17-8-4-15(20)5-9-17/h2-12,23H,1H3 |
InChI Key |
XKHRLZOZOOBLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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